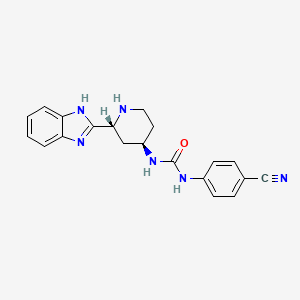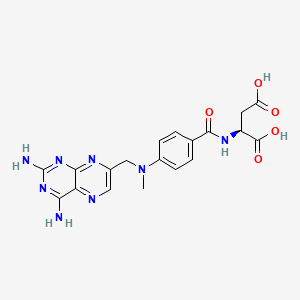
4-Amino-3-biphenylyl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-biphenylyl hydrogen sulfate is an organic compound with the molecular formula C12H11NO4S It is a derivative of biphenyl, where an amino group is attached to the 4th position and a hydrogen sulfate group is attached to the 3rd position of the biphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-biphenylyl hydrogen sulfate typically involves the nitration of biphenyl followed by reduction and subsequent sulfonation. The process can be summarized as follows:
Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: Finally, the amino-biphenyl compound is treated with sulfuric acid to introduce the hydrogen sulfate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-biphenylyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen or nitro groups at specific positions on the biphenyl ring.
Aplicaciones Científicas De Investigación
4-Amino-3-biphenylyl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-biphenylyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydrogen sulfate group can participate in ionic interactions, affecting the solubility and reactivity of the compound. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3-hydroxybenzoic acid: Similar structure with a hydroxyl group instead of a biphenyl ring.
4-Amino-3-nitrobiphenyl: Contains a nitro group instead of a hydrogen sulfate group.
4-Amino-3-chlorobiphenyl: Contains a chlorine atom instead of a hydrogen sulfate group.
Uniqueness
4-Amino-3-biphenylyl hydrogen sulfate is unique due to the presence of both an amino group and a hydrogen sulfate group on the biphenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
3365-93-3 |
|---|---|
Fórmula molecular |
C12H11NO4S |
Peso molecular |
265.29 g/mol |
Nombre IUPAC |
(2-amino-5-phenylphenyl) hydrogen sulfate |
InChI |
InChI=1S/C12H11NO4S/c13-11-7-6-10(9-4-2-1-3-5-9)8-12(11)17-18(14,15)16/h1-8H,13H2,(H,14,15,16) |
Clave InChI |
OTPXWKJJIPERDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















